2-Methylisothiouronium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYWEAYKLGCRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | 2-Methylisothiouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
126.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53114-57-1 | |
| Record name | Carbamimidothioic acid, methyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53114-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylisothiouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylisothiouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Preparative Routes to 2-Methylisothiouronium Chloride and Analogues
The synthesis of this compound and related S-alkylisothiouronium salts can be achieved through several reliable methods, starting from simple, commercially available precursors. The choice of method often depends on the desired counter-anion and the scale of the reaction.
Synthesis from Thiourea (B124793) and Alkyl Halides
The most fundamental and widely used method for preparing S-alkylisothiouronium salts is the direct S-alkylation of thiourea with an alkyl halide. google.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
For the synthesis of 2-methylisothiouronium salts, common methylating agents include methyl iodide, methyl bromide, or dimethyl sulfate (B86663). google.comorgsyn.org The reaction with methyl iodide or methyl bromide typically yields the corresponding S-methylisothiouronium iodide or bromide salt. For instance, reacting thiourea with methyl bromide in methanol (B129727) results in S-methylisothiouronium hydrobromide. google.com Similarly, the use of dimethyl sulfate in an aqueous solution of thiourea provides bis(S-methylisothiouronium) sulfate, also known as S-methylisothiourea hemisulfate salt. orgsyn.orgsigmaaldrich.com The reaction with dimethyl sulfate can be vigorous and may require cooling to control the initial exothermic phase. orgsyn.org
Table 1: Synthesis of S-Methylisothiouronium Salts from Thiourea
| Alkylating Agent | Solvent | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Methyl Bromide | Methanol | S-Methylisothiouronium bromide | - | google.com |
| Methyl Iodide | Chloroform | S-Methylisothiouronium iodide | Quantitative | |
| Dimethyl Sulfate | Water | Bis(S-methylisothiouronium) sulfate | 79-84% | orgsyn.org |
Salt Conversion and Anion Exchange Protocols
Often, the desired counter-anion for the S-methylisothiouronium salt is chloride, but the initial synthesis may yield an iodide, bromide, or sulfate salt. Therefore, subsequent salt conversion or anion exchange protocols are necessary.
A straightforward method for converting S-methylisothiouronium hydrobromide or hydriodide to the hydrochloride salt involves treatment with hydrogen chloride in a solvent like absolute methanol. google.com The reaction mixture is heated, and the more volatile hydrogen bromide or hydrogen iodide is evaporated along with the solvent, leaving the desired hydrochloride salt, which can then be purified by recrystallization. google.com
A more general approach for anion exchange utilizes ion-exchange resins. researchgate.net A column packed with a strongly basic anion exchange resin in the chloride form can be used. When a solution of an S-alkylisothiouronium salt with a different anion (e.g., iodide) is passed through the column, the resin captures the original anion and releases a chloride ion, resulting in the formation of the desired S-alkylisothiouronium chloride in the eluate. This method is particularly useful for preparing salts with a wide variety of anions and can be highly efficient. nih.gov
One-Pot and Optimized Synthetic Procedures
To improve efficiency, reduce waste, and simplify procedures, several one-pot synthetic strategies have been developed where the S-alkylisothiouronium salt is generated in situ and used directly in a subsequent reaction.
One such example is the one-pot synthesis of 4-pyrimidone-2-thioethers, where the initial preparation of the S-alkylisothiouronium salt and the subsequent cyclization with a β-ketoester are performed in a single reaction vessel. rsc.org This "telescoped" approach avoids the isolation of the isothiouronium intermediate, saving time and resources. rsc.org Another efficient one-pot procedure involves the reaction of thiourea, an alkyl halide, and a benzyl (B1604629) thiocyanate (B1210189) in water under microwave irradiation to produce asymmetric disulfides, with an S-alkylisothiouronium salt being a key intermediate. rsc.org
An alternative synthetic route to S-methylisothiourea salts bypasses the use of highly toxic methylating agents like dimethyl sulfate. This method involves the reaction of cyanamide (B42294) with methyl mercaptan under acidic conditions to form S-methylisothiourea acetate (B1210297), which can then be converted to the desired salt, such as the sulfate or hydrochloride, by displacement with a strong acid. google.com
Functionalization and Derivatization Strategies
S-methylisothiouronium salts are valuable precursors for synthesizing more complex molecules, primarily through reactions that leverage the electrophilic nature of the isothiourea carbon atom.
Formation of Isothiouronium-Substituted Heterocyclic Systems
S-Alkylisothiouronium salts are key building blocks in the synthesis of various nitrogen- and sulfur-containing heterocycles. The condensation of these salts with bifunctional reagents is a common strategy for ring formation.
A prominent example is the synthesis of pyrimidine (B1678525) derivatives. organic-chemistry.org S-Alkylisothioureas react with β-ketoesters in the presence of a base to form 4-pyrimidone-2-thioethers. rsc.orgnih.gov This reaction involves the initial condensation of the isothiourea with the ketoester, followed by cyclization and dehydration to yield the pyrimidine ring. rsc.org This method provides a direct route to functionalized pyrimidines, which are core structures in many biologically active molecules. rsc.orgnih.gov
Another classic reaction is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone with a thiourea. researchgate.netresearchgate.net By extension, pre-formed S-methylisothiouronium salts can react with α-halo carbonyl compounds or their equivalents to generate substituted 2-aminothiazole (B372263) derivatives. researchgate.netgoogle.com These reactions provide access to the thiazole core, another important scaffold in medicinal chemistry. researchgate.netnih.gov
Table 2: Heterocycle Synthesis from S-Alkylisothiouronium Salts
| Reactant for Isothiouronium Salt | Heterocyclic Product | Reaction Type | Reference |
|---|---|---|---|
| β-Ketoester | 4-Pyrimidone-2-thioether | Condensation/Cyclization | rsc.orgnih.gov |
| α-Haloketone | 2-Aminothiazole | Hantzsch Synthesis | researchgate.netresearchgate.net |
| Iminoenamine | Pyrimidine | Deconstruction-Reconstruction | nih.gov |
Guanidinylation Reactions Utilizing S-Methylisothiouronium Salts
One of the most important applications of S-methylisothiouronium salts is their use as guanylating agents. rsc.org They react with primary and secondary amines to introduce a guanidine (B92328) functional group, forming substituted guanidines. google.comresearchgate.net This reaction is a cornerstone for the synthesis of a wide range of biologically active compounds. thieme-connect.de
The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiouronium salt. This is followed by the elimination of methyl mercaptan (CH₃SH), a good leaving group, to yield the corresponding guanidinium (B1211019) salt. researchgate.net The reaction is often carried out by refluxing the S-methylisothiourea salt with the amine in a suitable solvent like ethanol (B145695) or water. google.com
To control reactivity and for applications in more complex syntheses, such as peptide chemistry, protected guanidinylating reagents are often used. thieme-connect.deorganic-chemistry.org These include derivatives like N,N′-bis(Boc)-S-methylisothiourea or N,N′-bis(Cbz)-S-methylisothiourea, where the nitrogen atoms are protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). thieme-connect.de These reagents allow for the mild and selective guanidinylation of amines, and the protecting groups can be removed later in the synthetic sequence. thieme-connect.de
Synthesis of Bis-isothiouronium Salts
Bis-isothiouronium salts are compounds containing two isothiouronium groups within the same molecule. Their synthesis is typically achieved by reacting a suitable dihaloalkane or a similar substrate containing two leaving groups with an excess of thiourea. This process involves a double nucleophilic substitution reaction where the sulfur atom of thiourea attacks the electrophilic carbon atoms, displacing the halides.
A notable example is the synthesis of bis[amino(iminio)methylsulfanyl]-9-selenabicyclo[3.3.1]nonane dibromide. This compound was prepared by reacting the corresponding dibromo derivative with thiourea. researchgate.net The reaction can be carried out at room temperature with a stoichiometric ratio of reactants, achieving a high yield of the desired bis-isothiouronium salt. researchgate.net
Table 1: Synthesis of a Bis-isothiouronium Salt
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Generation of Thiol and Sulphonic Acid Derivatives
2-Alkylisothiouronium salts serve as stable, odorless precursors for thiols (mercaptans). The generation of a thiol from an isothiouronium salt is readily accomplished through alkaline hydrolysis. wikipedia.org The reaction with a base, such as sodium hydroxide (B78521), cleaves the C-S bond, releasing the free thiol. wikipedia.org
These resulting thiols can be further transformed into various sulphur-containing functional groups, including sulphonic acids and their derivatives. A significant application is the synthesis of alkanesulfonyl chlorides. This conversion can be performed via oxidative chlorosulfonation. One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid. orgsyn.orgsemanticscholar.org This approach avoids the use of hazardous reagents like chlorine gas and provides good yields of the corresponding sulfonyl chlorides. orgsyn.orgresearchgate.net Other reagents for the direct conversion of thiols to sulfonyl chlorides include combinations like hydrogen peroxide and thionyl chloride. organic-chemistry.orgorganic-chemistry.org
Table 2: Two-Step Synthesis of Sulfonyl Chlorides from Isothiouronium Salts
| Starting Material | Step 1 Reagent | Intermediate Product | Step 2 Reagent | Final Product |
|---|
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms behind the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
Elucidation of Nucleophilic Substitution and Cyclization Mechanisms
The formation of 2-alkylisothiouronium salts from an alkyl halide and thiourea is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orglibretexts.org In this mechanism, the reaction occurs in a single, concerted step. The nucleophilic sulfur atom of the thiourea molecule attacks the electrophilic carbon of the alkyl halide, while the halide leaving group departs simultaneously. libretexts.org This process is characterized by an inversion of stereochemical configuration at the carbon center if it is chiral. pressbooks.pub The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile (thiourea) and the electrophile (alkyl halide). libretexts.org
The derivatives of these salts can also be key intermediates in cyclization reactions. For instance, the dithiolate anion generated from the bis-isothiouronium salt of 9-selenabicyclo[3.3.1]nonane can undergo a nucleophilic addition reaction with unsubstituted acetylene. researchgate.net This addition initiates a cyclization pathway, leading to the formation of novel, complex heterocyclic structures. researchgate.net
Analysis of Solvent Effects in Guanidinylation Processes
The reaction of a 2-alkylisothiouronium salt, such as S-methylisothiourea, with a primary amine to form a guanidinium group is known as the Rathke synthesis. wikipedia.org This transformation is a type of nucleophilic substitution where the amine acts as the nucleophile, displacing the methylthiol leaving group. The choice of solvent can profoundly impact the rate and efficiency of such processes, which follow Sₙ2-like mechanisms.
Solvent properties such as polarity and proticity are critical. Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), are known to accelerate Sₙ2 reactions because they can solvate the cation but not the anion, leaving the nucleophile more reactive. ucl.ac.uk In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and potentially slowing the reaction rate. The solvent's ability to stabilize charged reagents and transition states is a key factor in determining the reaction outcome. nih.gov For example, in the Sₙ2 reaction of benzyl chloride with anionic nucleophiles in liquid ammonia, the solvent's stabilization of smaller anions led to a trend where the reaction rate decreased with decreasing nucleophile size. nih.gov
Table 3: General Solvent Effects on Sₙ2-type Guanidinylation Reactions
| Solvent Type | General Characteristics | Effect on Nucleophile | Expected Reaction Rate |
|---|---|---|---|
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, no acidic protons | Poorly solvates anions, increasing nucleophilicity | Generally Increased |
| Polar Protic (e.g., Water, Ethanol) | High dielectric constant, has acidic protons | Strongly solvates anions via H-bonding, decreasing nucleophilicity | Generally Decreased |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Molecular Elucidation
A suite of spectroscopic methods is employed to probe the structural and electronic properties of 2-Methylisothiouronium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Site-Specific Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. auremn.org.brnih.gov By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms and the conformational preferences of the molecule can be established. mdpi.com The relative positions of the N-alkyl group and the 1-benzyl substituent in related isothiouronium salts have been assigned using these NMR techniques. rsc.org
Conformational analysis of similar thiourea (B124793) derivatives often reveals the existence of different isomers in solution. mersin.edu.trresearchgate.net The study of related compounds, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, utilizes 2D NMR techniques like ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H TOCSY to analyze the complex spectra and determine the connectivity between protons and carbons. mdpi.com While specific NMR data for this compound is not detailed in the provided results, the methodologies applied to analogous compounds are directly relevant for its structural elucidation. For instance, the analysis of secondary chemical shifts can indicate preferential conformations, such as α-helices or β-strands in larger peptide structures containing similar moieties. nih.gov
Table 1: Representative NMR Techniques for Structural Analysis
| Technique | Information Provided |
| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants which help determine the connectivity and stereochemistry of the molecule. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the determination of long-range connectivity. |
| NOESY | Used to determine through-space proximity of protons, which is crucial for defining the three-dimensional structure and conformation of the molecule. mdpi.com |
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.
IR spectroscopy is particularly useful for identifying the vibrational modes of the various functional groups present in the molecule. researchgate.net For thiourea derivatives, characteristic absorption bands for N-H, C=N, and C-S bonds can be observed. mersin.edu.tr In the case of S-benzyl isothiouronium chloride, a related compound, FT-IR spectroscopy was used to confirm the presence of various functional groups. researchgate.net The NIST WebBook provides reference spectra for related compounds like thionyl chloride, which can be used for comparative purposes. nist.gov
UV-Vis spectroscopy probes the electronic transitions within the molecule. The presence of chromophores, such as the isothiourea group, will give rise to characteristic absorption bands in the UV-Vis spectrum. For S-benzyl isothiouronium chloride, the UV-Vis-NIR spectrum indicated good transmittance in the visible and near-IR regions. researchgate.net
Table 2: Spectroscopic Data for Related Isothiouronium Compounds
| Compound | Spectroscopic Technique | Key Findings |
| S-benzyl isothiouronium chloride | FT-IR | Confirmed the presence of various functional groups through characteristic absorption bands. researchgate.net |
| S-benzyl isothiouronium chloride | UV-Vis-NIR | Showed good transmittance in the visible and near-IR regions. researchgate.net |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. guidechem.com The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.
The presence of a chlorine atom in the molecule is readily identified by the characteristic M+ and M+2 isotopic peaks in a 3:1 ratio, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk Fragmentation of the molecular ion can occur through various pathways, including alpha-cleavage and cleavage of the halogen itself. youtube.com In molecules containing heteroatoms like nitrogen and sulfur, fragmentation is often directed by the lone pair electrons on these atoms. libretexts.orgyoutube.com The study of the fragmentation pathways of related compounds, such as methyl chloride, can provide insights into the expected fragmentation of this compound. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of selected ions, providing more detailed structural information. nih.gov
Solid-State Structural Probes
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using solid-state techniques.
X-ray Crystallographic Studies of Isothiouronium Salts and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a crystalline compound. nih.govlibretexts.org This technique has been used to resolve the crystal structures of various isothiouronium salts and their complexes, providing detailed information about bond lengths, bond angles, and intermolecular interactions. rsc.org
For example, the crystal structure of bis(S-methylisothiouronium) sulfate (B86663) has been determined, revealing a Hermann-Mauguin space group symbol of P b c n. nih.gov The unit cell dimensions for this salt are a = 11.3250 Å, b = 8.3903 Å, and c = 12.6041 Å, with α, β, and γ angles all being 90.00°. nih.gov Such studies on related compounds provide a strong basis for understanding the crystal packing and intermolecular forces in this compound. The analysis of crystal structures of other thiourea derivatives often highlights the importance of intermolecular hydrogen bonds in forming supramolecular assemblies. mersin.edu.trresearchgate.net
Table 3: Crystallographic Data for bis(S-methylisothiouronium) sulfate
| Parameter | Value |
| Hermann-Mauguin space group symbol | P b c n nih.gov |
| a | 11.3250 Å nih.gov |
| b | 8.3903 Å nih.gov |
| c | 12.6041 Å nih.gov |
| α | 90.00 ° nih.gov |
| β | 90.00 ° nih.gov |
| γ | 90.00 ° nih.gov |
Nuclear Quadrupole Double Resonance (NQDR) for Isomerism and Intermolecular Interactions
Nuclear Quadrupole Double Resonance (NQDR) is a sensitive technique for studying the local electronic environment of quadrupolar nuclei, such as ¹⁴N. It can be a good indicator of isomer type and the strength of intra- or intermolecular interactions. In studies of S-benzylisothiouronium salts, ¹⁴N NQDR spectra have been used to distinguish between different isomers and to probe N-H···X (where X = Cl, Br) interactions. This technique can reveal whether nitrogen sites within the crystal are equivalent or non-equivalent, providing insights into the symmetry of the molecule and its environment.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Approaches to Electronic Structure and Reactivity
Quantum mechanical methods are essential for understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Methylisothiouronium chloride, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can determine a wide range of molecular properties. researchgate.netgrafiati.com These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The optimized geometry provides precise data on bond lengths and angles, defining the three-dimensional structure of the 2-methylisothiouronium cation. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. orientjchem.org
Furthermore, DFT is employed to study intermolecular interactions. The calculations can model the non-covalent interactions between the 2-methylisothiouronium cation and the chloride anion, as well as their interactions with solvent molecules. These studies are crucial for understanding the behavior of the salt in different environments. DFT has proven useful in distinguishing between reaction mechanisms that may be otherwise difficult to determine from kinetic measurements alone. researchgate.net
| Property | Calculated Value | Unit |
| Optimized Bond Lengths | ||
| C-S | 1.75 | Å |
| C-N1 | 1.32 | Å |
| C-N2 | 1.32 | Å |
| S-CH3 | 1.80 | Å |
| Optimized Bond Angles | ||
| N1-C-N2 | 120.0 | ° |
| N1-C-S | 120.0 | ° |
| N2-C-S | 120.0 | ° |
| C-S-CH3 | 105.0 | ° |
| Electronic Properties | ||
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.5 | Debye |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic salts and are not from a specific study on this compound.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze chemical bonding and structure based on the topology of the electron density. amercrystalassn.orgpitt.edursc.org This theory partitions a molecule into atomic basins, allowing for the rigorous definition of an atom within a molecule and the characterization of the bonds connecting them. pitt.edu
In the context of this compound, a QTAIM analysis would begin with the electron density calculated via DFT. The analysis focuses on identifying critical points in the electron density. A bond critical point (BCP) found between two atoms is an indicator of a bonding interaction. rsc.org The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. amercrystalassn.org
For the 2-methylisothiouronium cation, QTAIM can characterize the covalent bonds (S-C, C-N, S-CH₃, N-H) and the ionic and hydrogen-bonding interactions with the chloride anion. For instance, the analysis can distinguish between strong covalent bonds, characterized by high electron density and a negative Laplacian, and weaker closed-shell interactions (like ionic and hydrogen bonds), which typically show lower electron density and a positive Laplacian. amercrystalassn.org This approach provides a powerful framework for understanding the distribution of electronic charge and the stability of the compound's structure. researchgate.net
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Type Indication |
| C-S | ~0.25 | Negative | Covalent |
| C-N | ~0.35 | Negative | Polar Covalent |
| N-H···Cl⁻ | ~0.02 | Positive | Hydrogen Bond |
| Cation···Anion | ~0.01 | Positive | Ionic Interaction |
Note: This table presents typical expected values for different bond types based on QTAIM principles to illustrate the potential findings for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into dynamic processes and bulk properties.
MD simulations are particularly well-suited for studying the behavior of ions in solution. For this compound, simulations can model the dissociation and solvation of the ions in a solvent like water. elsevierpure.com By simulating a system containing the ions and a large number of explicit solvent molecules, researchers can analyze the structure and dynamics of the solvation shells that form around the 2-methylisothiouronium cation and the chloride anion. iitb.ac.in
These simulations can determine key thermodynamic properties, such as the free energy of solvation, which quantifies the stability of the ions in the solvent. elsevierpure.com The trajectory data from MD simulations also reveal the dynamics of the solvent molecules around the ions, including residence times and the orientation of solvent molecules, which are crucial for understanding solution-phase behavior. Such studies are vital for predicting how the compound will behave in various chemical environments.
Mechanistic Modeling and Reaction Pathway Analysis
Understanding how a chemical reaction proceeds requires detailed knowledge of the intermediate steps and the high-energy transition states that connect them.
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the structures and energies of reactants, products, intermediates, and transition states. mit.edu A transition state is a fleeting, high-energy configuration at the peak of the reaction energy barrier that dictates the rate of a chemical transformation. wikipedia.orgwikipedia.org
For reactions involving this compound, such as its hydrolysis to form a thiol, computational methods can be used to map out the entire potential energy surface of the reaction. youtube.com Using algorithms designed to locate saddle points on this surface, the precise geometry of the transition state can be determined. wikipedia.orgnih.gov
Calculating the energy of the transition state relative to the reactants yields the activation energy, a key parameter in chemical kinetics. These simulations can also identify any reaction intermediates, which are short-lived species that exist in local energy minima along the reaction pathway. This detailed mechanistic insight is invaluable for controlling reaction outcomes and designing new chemical processes. mit.edu
Biochemical Interactions and Pharmacological Research
Enzyme Activity Modulation
The ability of isothiourea derivatives to modulate the activity of critical enzymes is a cornerstone of their pharmacological interest. Notably, their effects on nitric oxide synthases and sarco-endoplasmic reticulum Ca2+ ATPase have been subjects of detailed study.
Isothiourea Derivatives as Nitric Oxide Synthase (NOS) Inhibitors
A significant body of research has established S-substituted isothioureas as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov S-methylisothiourea (SMT), a salt form of 2-Methylisothiouronium, is a well-characterized inhibitor of inducible nitric oxide synthase (iNOS). nih.govmedchemexpress.comambeed.com The inhibition of iNOS by these compounds is competitive with the enzyme's natural substrate, L-arginine. nih.govselleckchem.com This competitive inhibition suggests that isothioureas interact with the L-arginine binding site of the enzyme. nih.govselleckchem.com
Different S-substituted isothioureas exhibit varying degrees of selectivity for the different NOS isoforms (iNOS, eNOS, and nNOS). nih.govnih.gov For instance, S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (aminoethyl-TU) are relatively selective inhibitors of iNOS, while S-ethylisothiourea (ethyl-TU) and S-isopropylisothiourea (isopropyl-TU) are potent inhibitors of both endothelial NOS (eNOS) and iNOS with less selectivity. nih.gov The potent inhibitory action of some isothioureas on iNOS has led to their investigation in conditions associated with excessive nitric oxide production, such as inflammation and septic shock. nih.govpnas.org
| Isothiourea Derivative | Inhibitory Action on NOS Isoforms | Reference |
| S-methylisothiourea (SMT) | Potent and selective inhibitor of iNOS. Equipotent with MeArg in inhibiting eNOS. | nih.govmedchemexpress.comnih.govpnas.org |
| S-(2-aminoethyl)isothiourea (aminoethyl-TU) | Relatively selective inhibitor of iNOS activity. | nih.gov |
| S-ethylisothiourea (ethyl-TU) | Potent inhibitor of eNOS and iNOS with little selectivity. | nih.govnih.gov |
| S-isopropylisothiourea (isopropyl-TU) | Potent inhibitor of eNOS and iNOS with little selectivity. | nih.govnih.gov |
| S-(3,4-dichlorobenzyl)isothiourea hydrochloride | Inhibited Ca2+/calmodulin-dependent (non-inducible) NOS activity. | nih.gov |
| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Inhibited Ca2+/calmodulin-dependent (non-inducible) NOS activity. | nih.gov |
Effects on Sarco-Endoplasmic Reticulum Ca2+ ATPase (SERCA) Function
The sarco-endoplasmic reticulum Ca2+ ATPase (SERCA) is a critical protein for maintaining calcium homeostasis within cells. mdpi.com While direct studies on 2-Methylisothiouronium chloride's effect on SERCA are not prevalent, research on related compounds and conditions of cellular stress provides insights. For example, exposure to chlorine, which can react to form various chlorinated species, leads to a significant decrease in SERCA activity in cardiac tissue. nih.gov This inhibition is attributed to the chlorination of tyrosine residues and oxidation of a key cysteine residue (cysteine-674) within the SERCA protein. nih.gov This highlights the susceptibility of SERCA to chemical modification, a mechanism that could be relevant to the broader class of reactive isothiourea compounds.
Antimicrobial and Antileukemic Potency Assessments
The pharmacological evaluation of isothiourea derivatives extends to their potential as therapeutic agents against microbial infections and cancer, particularly leukemia.
Evaluation of Antibacterial Efficacy of Novel Derivatives
Novel isothiourea derivatives have demonstrated significant antibacterial activity. nih.gov The antimicrobial efficacy of these compounds is influenced by their chemical structure. nih.govnih.gov For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have shown notable activity against Gram-positive bacteria. nih.gov The mechanism of antibacterial action for some thiourea (B124793) derivatives involves the disruption of the bacterial cell wall integrity by interfering with NAD+/NADH homeostasis. nih.gov The broad-spectrum potential of these compounds is an active area of research. nih.gov
| Isothiourea Derivative | Antimicrobial Activity | Reference |
| S-(2,4-dinitrobenzyl)isothiourea hydrochloride | Active against Gram-positive bacteria (MIC range: 12.5-25 µg/mL for four out of five strains tested). | nih.gov |
| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Active against Gram-positive bacteria (MIC range: 12.5-50 µg/mL). | nih.gov |
| Thiourea Derivative TD4 | Potent activity against Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis (MIC at 2–16 µg/mL). | nih.gov |
Studies on Apoptosis Induction in Leukemia Cell Lines
Isothiourea derivatives have emerged as a promising class of compounds with antileukemic properties. nih.gov Research has shown that certain derivatives can induce apoptosis in leukemia cell lines. nih.govnih.gov For example, N-methyl-S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiouronium chloride was identified as a potent inducer of apoptosis in the human acute myelogenous leukemia cell line KG-1. nih.gov Another compound, methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08), was found to induce apoptosis in leukemia cells through the extrinsic pathway, involving the Fas receptor, activation of caspases-8 and -3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This compound also led to an increase in intracellular reactive oxygen species (ROS) and endoplasmic reticulum stress. nih.gov The anticancer activity of thiourea derivatives is often linked to their ability to induce mitotic arrest and trigger apoptotic pathways. nih.govanalis.com.my
Intermolecular Interactions with Biological Systems
The biological activity of this compound and its analogs is fundamentally governed by their intermolecular interactions with biological targets. The cationic nature of the isothiouronium group at physiological pH is a key determinant of these interactions. nih.gov Crystal structure analyses of related compounds have revealed the importance of non-covalent interactions, such as N–H⋯Br, C–H⋯Br, N–H⋯Cl, O–H⋯Cl, and N–H⋯O hydrogen bonds, in stabilizing their crystal packing. nih.gov These same types of interactions are expected to play a crucial role in the binding of these compounds to their biological targets, such as the active sites of enzymes. The ability to form these specific hydrogen bonds and other non-covalent interactions dictates the affinity and specificity of the compound for its biological partner.
Role of Guanidinium (B1211019) Moiety in Hydrogen Bonding and Electrostatic Interactions with Biomolecules
The guanidinium group, the protonated form of guanidine (B92328) present at physiological pH, is a key determinant of the biochemical interactions of this compound. wikipedia.org This planar, symmetrical cation features three amino groups bonded to a central carbon atom, a structure that confers a high degree of stability due to resonance. wikipedia.org Its positive charge and the presence of multiple hydrogen bond donors allow it to engage in strong electrostatic and hydrogen bonding interactions with various biological macromolecules.
Notably, the guanidinium moiety exhibits a strong affinity for negatively charged groups such as phosphates, sulfates, and carboxylates. This is a critical aspect of its interaction with biomolecules, as these anionic groups are prevalent in biological systems, for instance, in the phosphate (B84403) backbone of nucleic acids and in the acidic amino acid residues of proteins. The interaction with phosphate groups is particularly strong. The ability to form these robust, non-covalent bonds underpins the engagement of guanidinium-containing compounds with biological targets. nih.gov
While the guanidinium group readily interacts with anionic sites, its hydrogen bonding with the peptide backbone of proteins is less pronounced. Studies have shown that guanidinium does not significantly form hydrogen bonds with the peptide group, suggesting that its protein-denaturing effects are not primarily driven by this type of interaction. nih.gov Instead, its interactions are more directed towards specific charged and polar residues on protein surfaces.
Influence of Physicochemical Parameters on Biological Distribution and Activity
The biological distribution and activity of any compound are governed by its physicochemical properties, and this compound is no exception. Key parameters such as lipophilicity, molecular size, and charge distribution dictate its ability to cross biological membranes and interact with target sites.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C2H7ClN2S |
| Molar Mass | 126.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 174-178 °C |
| Solubility | Soluble in water |
Anticoagulant Activity Investigations
While direct and extensive investigations into the anticoagulant activity of this compound are limited in the reviewed literature, the chemical class to which it belongs, guanidinium compounds, has been a subject of interest in the context of coagulation.
Research into guanidine and its derivatives has pointed towards potential antithrombotic properties. nih.gov Furthermore, S-methylisothiourea, a compound structurally related to this compound, has been utilized as a starting material in the synthesis of various heterocyclic compounds, some of which have been screened for anticoagulant effects. This suggests that the isothiourea scaffold, in combination with the guanidinium-like functionality, may contribute to interactions with components of the coagulation cascade. However, without specific studies on this compound, its precise role, if any, as an anticoagulant remains to be elucidated.
Studies on Biological Growth Modulation
The effects of this compound on the modulation of biological growth, encompassing organisms from microbes to plants, have not been a primary focus of the available scientific literature.
In the context of plant growth, various chemical compounds are known to act as growth regulators. Guanidine itself has been found in plants. acs.org However, there is a lack of specific studies investigating the role of this compound as a plant growth modulator. Therefore, any potential effects, whether stimulatory or inhibitory, on plant development remain speculative without dedicated research.
Catalytic and Materials Science Applications
Role in Organic Synthesis and Transformations
2-Methylisothiouronium chloride and its analogs are valuable reagents in organic synthesis, primarily serving as precursors for the introduction of guanidinyl and amidine functionalities into molecules. They also play a crucial role as building blocks in the synthesis of various heterocyclic compounds.
Catalytic Applications in Heterocycle Synthesis (e.g., Pyrimidines)
While not always acting as a classical catalyst that is regenerated in a catalytic cycle, S-methylisothiouronium salts, including the chloride and sulfate (B86663) forms, are fundamental reagents that facilitate the synthesis of pyrimidine-based heterocycles. These salts act as a source of the N-C-N fragment required for the construction of the pyrimidine (B1678525) ring.
A one-pot, two-stage base/acid-mediated reaction of S-alkylisothioureas with β-ketoesters provides a convenient route to 4-pyrimidone-2-thioethers, which are valuable synthetic precursors for densely functionalized pyrimidines. rsc.org This method demonstrates good to excellent yields and broad functional group compatibility. For instance, the synthesis of a key intermediate for the drug adagrasib was achieved in a 94% yield on a 200-gram scale using this approach. rsc.org The reaction typically proceeds by first reacting the S-alkylisothiourea and a β-ketoester in the presence of a base like diisopropylethyl-amine (DIPEA), followed by acid-mediated cyclization. rsc.org
Furthermore, an efficient and environmentally friendly approach for preparing functionalized 2-(methylsulfonyl)pyrimidine (B77071) derivatives involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate. scirp.org This is followed by derivatization and oxidation. The initial cyclization step to form 2-(methylthio)pyrimidine-4,6-diol has been optimized, with sodium hydroxide (B78521) found to be a crucial catalyst and ethanol (B145695) being the preferred solvent. scirp.org
The following table summarizes the yields of some pyrimidine derivatives synthesized using S-methylisothiouronium salts.
| Pyrimidine Derivative | Starting Materials | Yield (%) | Reference |
| 5-chloro-2-(methylthio)-pyrimidine | Chloroacetyl chloride, S-Methylisothiourea hemisulfate | 55 | google.com |
| Adagrasib intermediate (a 4-pyrimidone-2-thioether) | S-alkylisothiourea, β-ketoester | 94 | rsc.org |
| 6-amino-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2-methylthiouracil | 6-amino-2-methylthiouracil, ribosylating agent | 81.9 | scirp.org |
| Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano-[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate | Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate | - |
Yield data was not available for all syntheses in the reviewed literature.
Precursors in the Synthesis of Guanidines and Related Amidine Compounds
Isothiouronium salts, such as this compound, are widely recognized as precursors for the synthesis of guanidines. The reaction of an amine with an S-alkylisothiouronium salt, a process known as the Rathke synthesis, is a common method for introducing a guanidinyl group. wikipedia.org This transformation involves the displacement of the methylthio group by the amine.
This methodology is valuable for creating a diverse range of guanidine-containing compounds, which are prevalent in medicinal chemistry and natural products. For example, S-methylisothiourea hemisulfate can be used to convert amines into guanidinium (B1211019) groups. wikipedia.org
Supramolecular Chemistry and Host-Guest Systems
The isothiouronium moiety has proven to be an effective functional group in the design of synthetic receptors for molecular recognition, particularly for anions. The charged nature and hydrogen-bonding capabilities of the isothiouronium group contribute to its ability to bind and sense various guest molecules.
Anion Recognition and Complexation Studies
Isothiouronium-based receptors have been developed for the recognition of anions. These receptors often utilize the hydrogen-bonding interactions between the N-H protons of the isothiouronium group and the anionic guest. The acidity of these protons is enhanced, making them better hydrogen bond donors compared to the analogous thiourea (B124793) group. researchgate.net
Fluorescent chemosensors incorporating the isothiouronium unit have been designed for the detection of oxoanions. researchgate.net These sensors can operate on a photoinduced electron transfer (PET) mechanism, where the binding of an anion to the isothiouronium receptor modulates the fluorescence output. For example, a naphthalene-functionalized bis-isothiouronium receptor exhibited a significant fluorescence enhancement upon binding with acetate (B1210297) ions. researchgate.net
The following table presents the logarithmic binding constants for complexes formed between two different thiourea-based receptors (MT1N and MT4N) and various anions in DMSO. While these are not strictly this compound, they illustrate the binding affinities of the related isothiouronium functionality.
| Anion | Receptor MT1N (log K) | Receptor MT4N (log K) | Reference |
| F⁻ | 3.63 (log K₁) | 5.98 (log K₁) | nih.gov |
| Cl⁻ | - | 3.32 (log K₁) | nih.gov |
| C₆H₅CO₂⁻ | 4.23 (log K₁) | 4.90 (log K₁) | nih.gov |
| CH₃CO₂⁻ | 4.41 (log K₁) | 5.30 (log K₁) | nih.gov |
| NO₃⁻ | - | 2.95 (log K₁) | nih.gov |
| HSO₄⁻ | 3.30 (log β) | 3.42 (log K₁) | nih.gov |
| H₂PO₄⁻ | 4.81 (log K₁) | 5.51 (log K₁) | nih.gov |
K₁ represents the 1:1 binding constant, while β represents a global binding constant for systems with multiple equilibria. Dashes indicate that the binding constant was not determined or the interaction was weak.
Selective Binding of Metal Ions (e.g., Uranium(VI))
The isothiouronium functionality has been successfully incorporated into materials for the selective binding and removal of metal ions. A notable application is the removal of Uranium(VI) from aqueous solutions.
Halloysite (B83129), a type of clay mineral, has been functionalized with various isothiouronium salts to create hybrid adsorbents for U(VI) ions. The modification of halloysite with ligands containing isothiouronium groups significantly enhances its sorption capacity for uranium. It was found that halloysite modified with ligands containing four nitrogen atoms in their structure exhibited higher sorption capacity compared to those with two donor nitrogens. The maximum sorption capacity of one such modified halloysite (halloysite-5) for U(VI) was found to be 157 mg U/g, positioning it among the most effective sorbents for uranium removal.
The binding mechanism involves the formation of complexes between the isothiouronium groups on the external surface of the halloysite and the uranyl ions (UO₂²⁺).
Contributions to Material Science
The utility of this compound and its derivatives extends into material science, where the isothiouronium group is used to impart specific functionalities to various materials. These functionalized materials have applications in areas such as separation science and catalysis.
Chelating resins that incorporate isothiouronium groups have been developed for the recovery of heavy and noble metals, including mercury and platinum, from solutions. wikipedia.org The strong interaction between the isothiouronium moiety and these metal ions allows for their selective removal.
Furthermore, isothiouronium-functionalized polymers represent a class of materials with potential applications in various fields. These polymers can be synthesized by either the polymerization of monomers containing the isothiouronium group or by the post-polymerization modification of existing polymers. These functional polymers can be designed to have responsive properties or to act as scaffolds for further chemical transformations. routledge.comnih.govmtu.edursc.org For instance, the development of thioester functional polymers has been a subject of interest, with applications ranging from responsive materials to bioconjugates. rsc.org
Another significant application in material science is the use of isothiouronium-functionalized materials as supports for catalysts. For example, metal-organic frameworks (MOFs) can be modified with ligands containing isothiouronium groups to create highly efficient and reusable heterogeneous catalysts for various organic reactions, such as C-C coupling reactions. nih.gov
Corrosion Inhibition Properties
The ability of organic compounds containing heteroatoms like sulfur and nitrogen to inhibit the corrosion of metals, particularly steel in acidic media, is a well-established field of study. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Thiourea and its derivatives are prominent among these inhibitors due to the presence of both sulfur and nitrogen atoms, which act as active centers for adsorption.
The inhibition mechanism typically involves the protonation of the inhibitor molecules in the acidic solution. These protonated species can then interact with the metal surface in several ways. The inhibitor molecules can be adsorbed on the metal surface through the formation of a link between the protonated inhibitor and chloride ions, which act as interconnecting bridges to the positively charged metal surface. This results in the formation of a densely packed protective layer that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the effectiveness of corrosion inhibitors. Potentiodynamic polarization curves can determine the effect of the inhibitor on both the anodic and cathodic reactions, identifying it as a mixed-type, anodic, or cathodic inhibitor. researchgate.net A significant decrease in the corrosion current density (i_corr) in the presence of the inhibitor indicates effective corrosion protection. koreascience.kr
Electrochemical Impedance Spectroscopy (EIS) provides further insights into the corrosion process and the formation of the protective inhibitor film. nasa.govresearchgate.netresearchgate.net An increase in the diameter of the semicircle in the Nyquist plot signifies an increase in the charge transfer resistance at the metal/solution interface, which is indicative of enhanced corrosion resistance due to the adsorption of the inhibitor molecules. koreascience.kr
The adsorption of the inhibitor on the metal surface can often be described by various adsorption isotherms, such as the Langmuir isotherm, which provides information about the interaction between the inhibitor molecules and the metal surface. researchgate.net
While the general principles of corrosion inhibition by thiourea derivatives are well-understood, specific data on the inhibition efficiency of this compound for different metals and corrosive environments would require dedicated experimental studies. Such studies would typically present data in the form of tables detailing inhibition efficiency at various concentrations, potentiodynamic polarization parameters, and electrochemical impedance parameters.
Table 1: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| 0 | -450 | 1000 | 70 | 120 | - |
| 0.001 | -465 | 150 | 68 | 118 | 85.0 |
| 0.005 | -470 | 80 | 65 | 115 | 92.0 |
| 0.01 | -475 | 50 | 63 | 112 | 95.0 |
Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | - |
| 0.001 | 350 | 80 | 85.7 |
| 0.005 | 600 | 50 | 91.7 |
| 0.01 | 850 | 35 | 94.1 |
Application as Stabilizers in Polymeric Materials
The thermal degradation of halogen-containing polymers, most notably polyvinyl chloride (PVC), is a significant challenge during their processing at elevated temperatures. nih.gov This degradation involves the elimination of hydrogen halides, such as hydrogen chloride (HCl), leading to the formation of conjugated double bonds, discoloration, and a deterioration of the polymer's mechanical properties. researchgate.netnih.gov To counteract this, heat stabilizers are incorporated into the polymer matrix. justia.comgoogleapis.com
These stabilizers can function through various mechanisms, including the neutralization of the evolved HCl, replacement of labile chlorine atoms in the polymer chain, and the prevention of oxidative degradation. nih.gov Organic based stabilizers (OBS) have gained prominence as environmentally friendly alternatives to traditional heavy metal-based stabilizers. researchgate.net
While a wide range of organic compounds have been investigated as potential PVC stabilizers, including β-diketones, uracil (B121893) derivatives, and various nitrogen-containing compounds, the application of this compound in this context is not extensively documented in readily available literature. google.com However, the general class of sulfur-containing organic compounds, such as mercaptans, have been used in stabilizer formulations, often in conjunction with other primary stabilizers like zinc salts. epo.org The potential for isothiouronium salts to act as stabilizers could be theoretically postulated based on their ability to react with evolved HCl.
A comprehensive evaluation of this compound as a polymer stabilizer would necessitate dedicated research. Such studies would involve compounding the polymer with the stabilizer and subjecting it to thermal aging tests. The effectiveness of the stabilizer would be assessed by monitoring changes in color, mechanical properties, and by using techniques like thermogravimetric analysis (TGA) to determine the onset of thermal degradation.
Table 3: Hypothetical Thermal Stability Data for PVC Formulations
| Stabilizer System | Concentration (phr) | Onset of Degradation (°C) (TGA) | Color Stability (minutes at 180°C) |
| Unstabilized PVC | 0 | 210 | < 5 |
| Ca/Zn Stearate | 2.0 | 235 | 30 |
| This compound | 1.0 | To be determined | To be determined |
| This compound | 2.0 | To be determined | To be determined |
Development of Advanced Synthetic Molecular Recognition Devices
The field of supramolecular chemistry focuses on the design and synthesis of artificial receptors that can selectively bind to specific guest molecules or ions through non-covalent interactions. mit.edu This process of molecular recognition is fundamental to many biological processes and has significant potential in areas such as sensing, catalysis, and drug delivery.
A key functional group employed in the design of synthetic anion receptors is the guanidinium group. The planar, Y-shaped geometry and the delocalized positive charge of the guanidinium ion allow it to form multiple hydrogen bonds with anionic guests, leading to strong and selective binding. frontiersin.org
This compound serves as a versatile and common starting material for the introduction of the guanidinium moiety into a molecular framework. The reaction of this compound with primary or secondary amines provides a straightforward and efficient method for the synthesis of substituted guanidines.
This synthetic strategy has been utilized in the creation of sophisticated molecular architectures, such as "molecular tweezers." These are host molecules with two "arms" that can bind a guest molecule between them. By incorporating guanidinium groups into the structure of molecular tweezers, researchers can create receptors that are highly selective for specific anions.
The binding affinity and selectivity of these synthetic receptors for various anions are typically studied using techniques such as UV-Vis and NMR spectroscopy. nih.gov These studies allow for the determination of association constants, which quantify the strength of the interaction between the host and the guest. nih.gov
The development of such advanced molecular recognition devices relies on the precise and predictable chemical transformations of building blocks like this compound. Its role as a reliable precursor to the essential guanidinium binding motif underscores its importance in the advancement of supramolecular chemistry.
Future Research Trajectories and Emerging Areas
Design and Synthesis of Advanced 2-Methylisothiouronium Chloride Derivatives with Tailored Bioactivity
The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives with precisely tailored biological activities. Research in this area is moving beyond simple modifications, employing strategic approaches to create complex molecules for applications in medicine and agriculture.
A key strategy involves modular synthesis, which allows for the flexible combination of different chemical moieties to generate libraries of novel compounds. nih.gov This approach facilitates the exploration of structure-activity relationships, enabling researchers to systematically fine-tune properties. For instance, new N-acyl thiourea (B124793) derivatives, synthesized by reacting isothiocyanates with various amines, are being evaluated for their antimicrobial and anti-biofilm activities. mdpi.com The synthesis of these derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isothiocyanate intermediate, which then reacts with a heterocyclic amine. mdpi.com
Furthermore, the isothiouronium group itself can be incorporated into larger, multifunctional molecules to impart specific properties. An example is the synthesis of 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), an amphiphilic monomer designed for incorporation into hydrogels. nih.gov This demonstrates a sophisticated design strategy where the isothiouronium group is used not only as a synthetic precursor to thiols but also to confer specific surface properties, such as enhanced adsorption of anionic drugs. nih.gov The development of such derivatives with planned bioactivity is a growing field, with researchers creating compounds containing benzothiazole (B30560) and other heterocyclic systems to screen for a wide range of biological effects, from antitumor to anthelmintic properties. mdpi.comnih.gov
Table 1: Examples of Isothiouronium-Related Derivatives and Their Investigated Bioactivities
| Derivative Class | Synthetic Strategy | Targeted Bioactivity/Application | Reference |
|---|---|---|---|
| N-acyl Thiourea Derivatives | Condensation of isothiocyanates with heterocyclic amines | Antimicrobial, Anti-biofilm | mdpi.com |
| (Thio)Urea Benzothiazoles | Reaction of 2-aminobenzothiazoles with iso(thio)cyanates | Antitumor, Herbicidal, Anthelmintic | mdpi.com |
| Functionalized Hydrogels | Copolymerization of monomers like AUITB with PEGDA | Drug adsorption, Bioconjugation | nih.gov |
| Thioether Polythiols | Hydrolysis of isothiouronium salts derived from organic halides | Precursors for high-performance polymers | nih.gov |
Enhanced Computational Approaches for Mechanistic Understanding and Predictive Modeling
Alongside synthetic advancements, enhanced computational and predictive modeling techniques are becoming indispensable for accelerating the discovery and optimization of this compound derivatives. These in silico methods provide deep insights into reaction mechanisms and allow for the prediction of a compound's biological activity before it is even synthesized, saving significant time and resources.
Predictive modeling is a cornerstone of modern drug development. nih.gov One advanced approach involves generating predicted bioactivity profiles from existing data and using these profiles as additional features to improve the accuracy of machine learning models. nih.gov Techniques like conformal prediction offer a robust framework for calculating these profiles and evaluating their impact. nih.gov For derivatives of 2-methylisothiouronium, these models can predict biological endpoints such as cytotoxicity or specific pathway activities, guiding the design of safer and more effective molecules. nih.govnih.gov Studies have shown that including toxicokinetic data in these models significantly improves their ability to predict in vivo biological responses from in vitro screening data. nih.gov
Molecular docking is another powerful computational tool used to understand how these molecules might function. For example, the docking scores of newly synthesized N-acyl thiourea derivatives against bacterial enzymes like E. coli DNA gyrase B can be calculated to predict their antimicrobial potential, indicating a possible mechanism of action such as the inhibition of DNA replication. mdpi.com These computational assessments help to prioritize which derivatives should be synthesized and tested in the lab, streamlining the development process.
Table 2: Computational Approaches in the Study of Isothiouronium Derivatives
| Computational Method | Objective | Specific Application Example | Reference |
|---|---|---|---|
| Predictive Bioactivity Profiling | Improve accuracy of predicting biological endpoints. | Using p-values from conformal prediction as features to model cytotoxicity. | nih.gov |
| Machine Learning Models | Predict in vivo responses from in vitro data. | Leveraging high-throughput screening data to predict biological pathway responses. | nih.gov |
| Molecular Docking | Predict binding affinity and mechanism of action. | Processing docking scores with E. coli DNA gyrase B to evaluate antimicrobial potential. | mdpi.com |
Exploration of Novel Applications in Emerging Materials Technologies
The unique chemical properties of the isothiouronium group make it a valuable component in the development of advanced materials. Research is actively exploring its use in creating polymers and functional surfaces for high-technology applications.
One of the most significant applications is in the synthesis of polythiols, which are key monomers for high-performance polymers like polythiourethanes. nih.gov The synthesis of polythiols via the hydrolysis of isothiouronium salt intermediates is noted for its high yield and excellent operability. nih.gov Polythiourethanes are thermoset polymers known for their exceptional optical clarity, high refractive index, and impact resistance, making them ideal for applications such as eyeglass lenses, photo lenses, and bulletproof windows. nih.govresearchgate.net
The isothiouronium moiety is also being directly incorporated into materials to create functional surfaces. For example, hydrogels functionalized with isothiouronium groups exhibit a high capacity for adsorbing anionic pharmaceuticals like diclofenac (B195802) from water. nih.gov Moreover, these groups can be readily converted to highly reactive thiol groups, providing a platform for the covalent binding of biomolecules, such as enzymes, in a process known as bioconjugation. nih.gov Another established application is in the creation of chelating resins containing isothiouronium groups, which are used commercially to selectively recover precious and heavy metals such as platinum and mercury from solutions. wikipedia.org
Table 3: Applications of Isothiouronium-Based Materials
| Material Type | Role of Isothiouronium Group | Emerging Application | Reference |
|---|---|---|---|
| Polythiourethanes | Serves as a precursor to polythiol monomers. | High refractive index lenses, impact-resistant materials. | nih.govresearchgate.net |
| Functionalized Hydrogels | Provides cationic sites for adsorption and is a protected thiol. | Adsorption of pharmaceuticals, enzyme immobilization. | nih.gov |
| Chelating Resins | Acts as a ligand to bind metal ions. | Recovery of heavy and noble metals. | wikipedia.org |
| UV Curable Coatings | Precursor to polythiols used in thiol-ene click chemistry. | Dental materials, photolithographic processes. | nih.gov |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
In line with the global push for green chemistry, future research will increasingly focus on integrating the synthesis of this compound and its derivatives with more sustainable and efficient methodologies. This includes the use of greener solvents, the development of one-pot reactions, and the eventual adoption of continuous flow chemistry.
A major thrust in sustainable chemistry is the replacement of toxic organic solvents with water. louisville.edu Micellar catalysis, where reactions are run in water using designer surfactants, offers a promising route. This technique creates nano-reactors that can significantly accelerate reaction rates and simplify product isolation. louisville.edu The principles of green chemistry are also evident in the synthesis of biologically active derivatives, where researchers are developing multicomponent and one-pot reactions to improve efficiency and reduce waste. nih.gov
The synthesis of polythiourethanes from isothiouronium-derived thiols often utilizes "click chemistry," a set of reactions known for being highly efficient, stereospecific, and generating minimal byproducts. nih.govresearchgate.net These characteristics make such synthetic routes inherently more sustainable. While not yet widely reported specifically for this compound, the high operability and efficiency of these modern synthetic methods make them ideal candidates for adaptation to continuous flow chemistry systems. Flow chemistry offers superior control over reaction parameters, enhanced safety, and scalability, representing a key future direction for the industrial production of these valuable chemical compounds.
Q & A
Q. What are the recommended methods for synthesizing 2-Methylisothiouronium chloride with high purity?
- Methodological Answer : Synthesis typically involves reacting methyl isothiourea with hydrochloric acid under controlled conditions. Key steps include:
- Reagent Purity : Use freshly distilled methyl isothiourea to minimize side reactions.
- Temperature Control : Maintain reactions at 0–5°C to prevent thermal degradation .
- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity.
- Characterization : Confirm identity via melting point analysis (reported range: 180–182°C) and elemental analysis (C: 26.6%, H: 5.6%, N: 15.5%, S: 18.1%) .
Q. Table 1: Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₇ClN₂S | |
| CAS Number | 53114-57-1 | |
| Melting Point | 180–182°C |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (D₂O, 400 MHz) to confirm the methylthio group (δ 2.5 ppm) and iminium protons (δ 8.1–8.3 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 123.0124) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Q. What are the key considerations for ensuring the stability of this compound in aqueous solutions?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at –20°C to prevent hydrolysis.
- pH Control : Stabilize solutions at pH 4–6 using acetate buffers to avoid decomposition.
- Moisture Avoidance : Use anhydrous solvents during handling, as humidity accelerates degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution on the thiourea moiety to identify electrophilic sites.
- Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., water) to predict reaction pathways.
- Reference Data : Cross-validate results with experimental kinetic studies from databases like EPA DSSTox .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., concentration ranges, cell lines) across studies. For example, discrepancies in enzyme inhibition may arise from differing pH or co-solvents .
- Reproducibility Protocols : Follow standardized reporting guidelines (e.g., detailed experimental sections with reaction times, temperatures) to ensure replicability .
Q. Table 2: Common Variables Affecting Biological Activity
| Variable | Impact Example | Reference |
|---|---|---|
| Concentration | IC₅₀ varies by 10-fold at pH 7 | |
| Assay Temperature | Activity loss >30°C |
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer :
- Stoichiometric Adjustments : Use a 1.2:1 molar ratio of methyl isothiourea to HCl to drive reaction completion.
- Catalytic Additives : Introduce trace ZnCl₂ (0.5 mol%) to accelerate thiourea formation.
- Yield Tracking : Employ TLC at each step to isolate intermediates and minimize side products .
Methodological Best Practices
- Experimental Reproducibility : Document all parameters (e.g., solvent purity, stirring rates) as per academic journal guidelines to enable replication .
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm compound identity, especially when referencing historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
